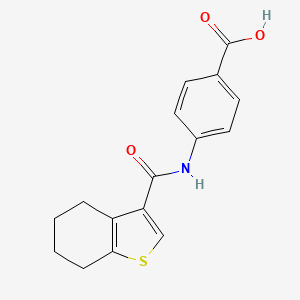![molecular formula C17H21I2N7O2 B11117457 4-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11117457.png)
4-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DIIODO-2-METHOXYBENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound with the molecular formula C20H21I2N7O. This compound is known for its unique structure, which includes both iodinated benzaldehyde and triazine moieties. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 3,5-DIIODO-2-METHOXYBENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps. The starting material, 3,5-diiodo-2-methoxybenzaldehyde, is reacted with 4-(dimethylamino)-6-morpholino-1,3,5-triazine-2-yl hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the hydrazone linkage. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The iodinated benzaldehyde moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
3,5-DIIODO-2-METHOXYBENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazine moiety is known to interact with nucleic acids and proteins, potentially disrupting their normal functions. The iodinated benzaldehyde group may also contribute to its biological activity by forming reactive intermediates that can modify biomolecules .
Comparison with Similar Compounds
Similar compounds include other hydrazones and triazine derivatives. Compared to these, 3,5-DIIODO-2-METHOXYBENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its iodinated benzaldehyde moiety, which imparts distinct chemical and biological properties. Some similar compounds are:
- 3,5-DIIODO-2-METHOXYBENZALDEHYDE [4-(4-MORPHOLINYL)-6-(2-NAPHTHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE
- 3,5-DIIODO-2-METHOXYBENZALDEHYDE [4-(BENZYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE .
Properties
Molecular Formula |
C17H21I2N7O2 |
|---|---|
Molecular Weight |
609.2 g/mol |
IUPAC Name |
2-N-[(E)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-4-N,4-N-dimethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H21I2N7O2/c1-25(2)16-21-15(22-17(23-16)26-4-6-28-7-5-26)24-20-10-11-8-12(18)9-13(19)14(11)27-3/h8-10H,4-7H2,1-3H3,(H,21,22,23,24)/b20-10+ |
InChI Key |
TZVHMNHEOIWVEM-KEBDBYFISA-N |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)N/N=C/C3=C(C(=CC(=C3)I)I)OC |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)NN=CC3=C(C(=CC(=C3)I)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(cyclohexylcarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B11117374.png)
![5,6-Diphenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11117382.png)
![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxy-N-(4-methylphenyl)benzene-1-sulfonamide](/img/structure/B11117388.png)
![1-(4-Cyclohexylpiperazin-1-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone](/img/structure/B11117393.png)

![N-(2-ethoxybenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11117405.png)
![N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11117410.png)

![3-Fluoro-N-({N'-[(3Z)-2-oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11117416.png)

![N-[(2E)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B11117428.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B11117430.png)
![4-oxo-4-({3-[(propan-2-yloxy)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)butanoic acid](/img/structure/B11117431.png)
![(4-methoxyphenyl)[3-(4-methoxyphenyl)-6,6-dimethyl-6,7-dihydropyrano[4,3-c]pyrazol-2(4H)-yl]methanone](/img/structure/B11117438.png)
